

NMP-13C3 extraction methods from plasma and tissue samples

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Compound of Interest

Compound Name: 1-Methyl-2-pyrrolidinone-13C3

CAS No.: 1346601-67-9

Cat. No.: B585780

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Application Note: AN-2026-NMP High-Sensitivity Quantitation of N-Methyl-2-Pyrrolidone (NMP) in Biological Matrices using NMP-13C3 Stable Isotope Dilution

Executive Summary & Scientific Rationale

N-Methyl-2-pyrrolidone (NMP) is a ubiquitous organic solvent used extensively in pharmaceutical formulation (as an excipient) and industrial processing. While generally considered to have a favorable safety profile, regulatory bodies (FDA, EMA) mandate strict monitoring of residual solvents and their metabolites due to potential reproductive toxicity.

The Challenge: Quantifying NMP in biological samples is notoriously difficult due to two factors:

- **High Polarity:** NMP (logP -0.38) is highly water-soluble, making it difficult to retain on standard C18 columns or extract using traditional non-polar solvents (e.g., Hexane).
- **Ubiquitous Contamination:** NMP is a common laboratory contaminant found in mobile phases, plasticware, and ambient air, leading to high background noise.

The Solution: This protocol utilizes NMP-13C3 as an Internal Standard (IS). Unlike deuterated standards (d9-NMP), which can suffer from deuterium exchange and slight chromatographic shifts (the "isotope effect"), 13C-labeled standards co-elute perfectly with the analyte. This ensures that matrix effects (ion suppression/enhancement) affecting the analyte are perfectly compensated by the IS at the exact moment of ionization.

Pre-Analytical "Contamination Trap" Control

Critical Step: Before touching a sample, you must validate your environment.

- Solvent Screening: Do not assume "LC-MS Grade" is NMP-free. Screen every bottle of Acetonitrile (ACN) and Methanol (MeOH) by concentrating 10mL to 100µL and injecting.
- Plasticware: Avoid bulk polypropylene tubes if possible. Use glass inserts for autosampler vials.
- Mobile Phase: Use fresh Milli-Q water (18.2 MΩ). Discard aqueous mobile phases after 48 hours to prevent bacterial growth or ambient NMP absorption.

Reagents & Materials

- Analyte: N-Methyl-2-pyrrolidone (NMP), >99.5% purity.
- Internal Standard: N-Methyl-2-pyrrolidone-13C3 (NMP-13C3). Note: Ensure the label is on the pyrrolidone ring for maximum fragment stability.
- Extraction Solvent A (Plasma): Acetonitrile:Methanol (90:10 v/v) + 0.1% Formic Acid (Cold).
- Extraction Solvent B (Tissue): 5% Trichloroacetic Acid (TCA) in Water.
- SPE Cartridges: Mixed-Mode Cation Exchange (MCX) or Polymeric Hydrophilic-Lipophilic Balance (HLB), depending on matrix interference levels.

Protocol A: High-Throughput Plasma Extraction (Protein Precipitation)

Best for: Pharmacokinetic (PK) studies with high sample volume.

Mechanism: NMP is highly soluble in organic solvents. Acidified ACN/MeOH precipitates plasma proteins while keeping NMP fully solubilized.

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

- IS Addition: Add 10 μ L of NMP-13C3 working solution (1,000 ng/mL in water). Vortex gently (5 sec).
- Precipitation: Add 200 μ L of Extraction Solvent A (Ice Cold).
 - Ratio 1:4 (Sample:Solvent) ensures complete protein crash.
- Agitation: Vortex vigorously for 30 seconds.
- Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 150 μ L of the supernatant to a glass autosampler vial insert.
- Dilution (Optional): If peak shape is poor due to high organic content, dilute 1:1 with 0.1% Formic Acid in Water before injection.

Protocol B: Tissue Extraction (Liver/Kidney/Muscle)

Best for: Bio-distribution studies requiring removal of lipids and salts.

Mechanism: Tissues require homogenization. Because NMP is polar, a standard lipid extraction (Folch) will leave NMP in the aqueous phase. We utilize this by extracting into an aqueous acid, then cleaning up via SPE.

- Homogenization:
 - Weigh 100 mg of wet tissue.
 - Add 400 μ L of Extraction Solvent B (5% TCA).
 - Add 20 μ L of NMP-13C3 IS.
 - Homogenize using bead beater (zirconium beads) for 2 cycles of 30s.
- Clarification: Centrifuge homogenate at 15,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Collect the aqueous supernatant. Avoid the upper lipid layer and the pellet.

- SPE Cleanup (Oasis MCX or equivalent):
 - Condition: 1 mL MeOH, then 1 mL Water.[1]
 - Load: Apply supernatant.[2]
 - Wash 1: 1 mL 2% Formic Acid in Water (removes salts/proteins).
 - Wash 2: 1 mL Methanol (removes neutral lipids/hydrophobic interference). NMP (weak base) is retained on the cation exchange sites.
 - Elute: 1 mL 5% Ammonium Hydroxide in Methanol.
- Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C. Caution: NMP is semi-volatile. Do not over-dry.
- Reconstitution: Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Instrumentation & Conditions

Chromatographic Strategy: Standard C18 columns often fail to retain NMP (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for NMP analysis.

- Column: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 95% B (Isocratic hold for HILIC loading)
 - 1-4 min: 95% B -> 70% B
 - 4-5 min: 70% B (Flush)
 - 5.1 min: 95% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters:

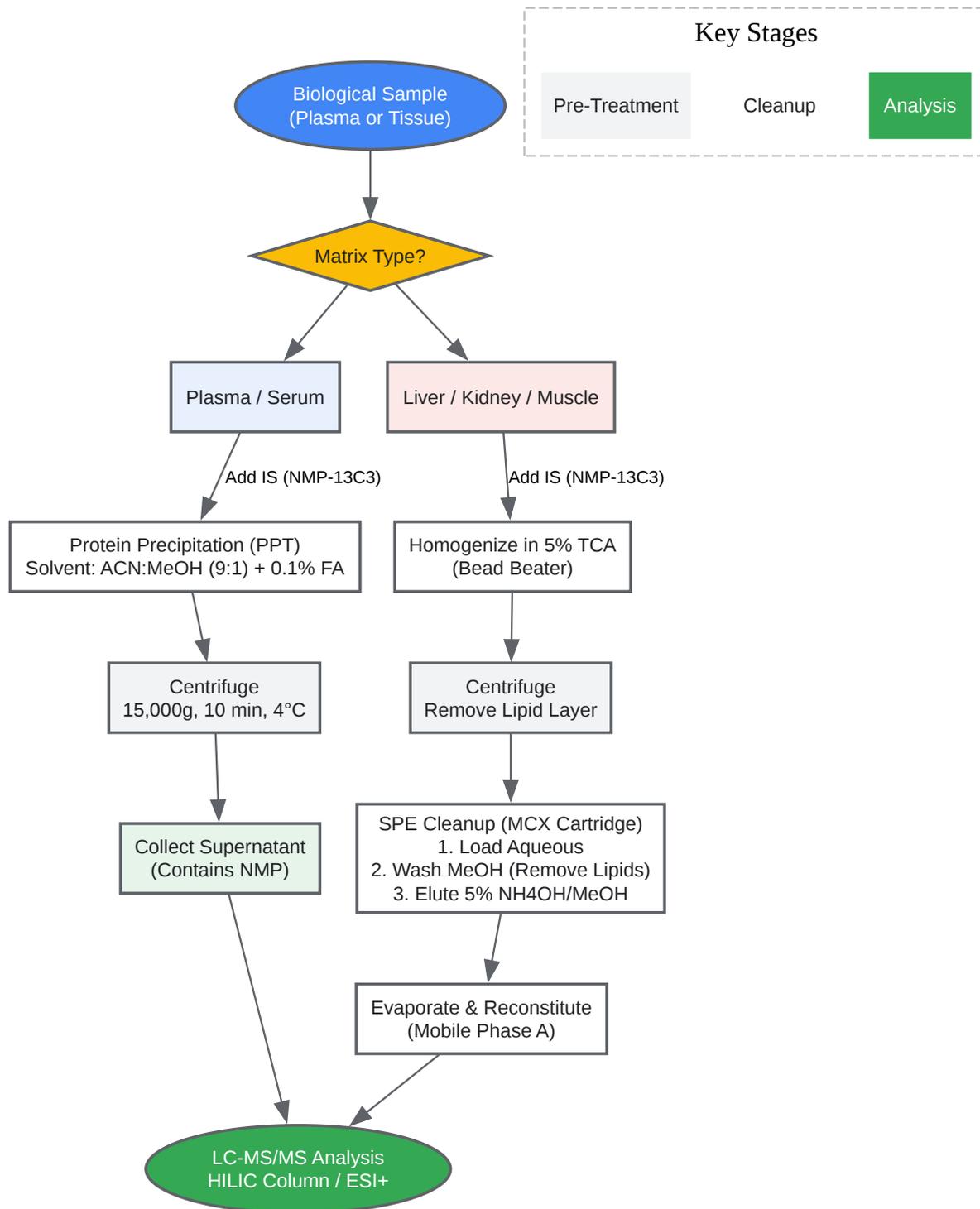
- Ionization: ESI Positive Mode.
- Source Temp: 400°C (NMP requires high heat for efficient desolvation).

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
NMP	100.1	58.1	30	18	Quantifier
NMP	100.1	41.1	30	25	Qualifier
NMP-13C3	103.1	61.1*	30	18	Internal Standard

*Note: The product ion for NMP-13C3 depends on the position of the label. If the ring is labeled, the fragment (C3H6N+) will shift by +3 Da to 61.1. Verify with product scan.

Visualized Workflows (DOT Diagrams)

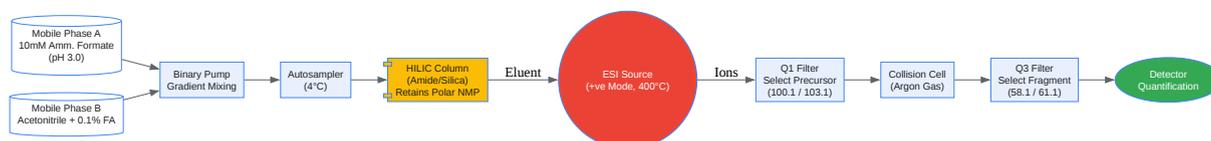
Figure 1: Decision Matrix & Extraction Workflow



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Caption: Decision tree for NMP extraction. Plasma utilizes rapid protein precipitation, while tissue requires acid homogenization and SPE to remove lipids.

Figure 2: LC-MS/MS System Configuration



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Caption: HILIC-MS/MS configuration. HILIC chemistry is essential for retaining the polar NMP molecule, allowing separation from the void volume.

Validation Criteria (Acceptance Limits)

Parameter	Acceptance Criteria	Scientific Rationale
Linearity (r^2)	> 0.995	Ensures predictable response across PK range.[3]
Accuracy	85-115%	Standard bioanalytical limit (FDA/EMA).
Precision (CV)	< 15%	Ensures reproducibility.
Recovery	> 80% (Consistent)	High recovery prevents sensitivity loss.
Matrix Effect	90-110% (IS Normalized)	Critical: 13C3 IS must compensate for any suppression.
Blank Response	< 20% of LLOQ	Verifies contamination control (solvents/plastics).

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